

Technical Support Center: Minimizing Target Poisoning in Reactive Sputtering of Al-Mo

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Compound of Interest

Compound Name: Aluminum;molybdenum

Cat. No.: B15487787

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reactive sputtering of Aluminum-Molybdenum (Al-Mo) targets. The following information is designed to help users identify, understand, and mitigate target poisoning to ensure stable and reproducible deposition processes.

Frequently Asked Questions (FAQs)

Q1: What is target poisoning in the context of Al-Mo reactive sputtering?

A1: Target poisoning is a phenomenon that occurs during reactive sputtering where a compound layer, such as an oxide or nitride, forms on the surface of the Al-Mo target.^{[1][2]} This compound layer has a lower sputter yield than the metallic target material, leading to a significant drop in the deposition rate.^[3] It also affects the electrical properties of the target surface, which can lead to process instabilities like arcing.^{[4][5]}

Q2: What are the primary indicators of Al-Mo target poisoning?

A2: The primary indicators of target poisoning include:

- A significant drop in deposition rate: This is the most direct consequence of the formation of a low-sputter-yield compound on the target surface.^[2]

- A change in the discharge voltage: For Al-Mo targets, as they become poisoned with oxygen or nitrogen, the target voltage typically decreases.[1][6] This is due to an increase in the secondary electron emission from the newly formed compound layer.[5]
- Visible changes on the target surface: A poisoned target may exhibit a change in color or the appearance of a whitish or discolored layer in the racetrack area.[1]
- Arcing: The formation of an insulating compound layer on the target can lead to charge buildup, resulting in arcing, which can generate particles and damage the growing film.[4]
- Hysteresis effect: The relationship between the reactive gas flow rate and process parameters like deposition rate and target voltage exhibits a hysteresis loop, indicating different process states for the same gas flow.[7][8]

Q3: How does the addition of Molybdenum to an Aluminum target affect target poisoning?

A3: While specific research on Al-Mo alloy targets is limited, the addition of molybdenum to an aluminum target is expected to influence the poisoning behavior. Molybdenum generally has a lower tendency to form stable nitrides and oxides compared to aluminum under typical sputtering conditions. This could potentially widen the process window for stable reactive sputtering by delaying the onset of severe target poisoning. However, the exact effect will depend on the alloy composition and the reactive gas used.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the reactive sputtering of Al-Mo.

Problem	Possible Cause	Recommended Solution(s)
Sudden, sharp drop in deposition rate.	Severe target poisoning. The reactive gas flow has exceeded the critical point, leading to the formation of a stable compound layer on the target surface.	1. Reduce the reactive gas flow rate significantly to a point well below where the poisoning occurred to clean the target.[4] 2. Increase the sputtering power to increase the sputter rate of the compound layer and revert the target to a metallic state.[4] 3. Implement a feedback control system to operate in the transition region of the hysteresis loop.[9]
Unstable plasma and frequent arcing.	Formation of an insulating layer on the target surface, leading to charge accumulation.	1. Switch to a pulsed-DC or RF power supply. These power supplies can help to mitigate charge buildup on the target surface.[4][5] 2. Optimize the reactive gas flow. Operate in a regime with a lower partial pressure of the reactive gas. 3. Ensure proper target cooling to prevent overheating, which can exacerbate arcing.
Difficulty in achieving desired film stoichiometry without poisoning the target.	Operating in the unstable transition region of the hysteresis loop without proper control.	1. Utilize a feedback control system. Plasma emission monitoring (PEM) or target voltage control can be used to maintain a stable operating point in the transition region.[9] 2. Increase the pumping speed of the vacuum system. A higher pumping speed can widen the transition region, making it easier to control the

process.[8] 3. Use a pulsed gas inlet to modulate the reactive gas supply and prevent a runaway poisoning effect.[5]

Inconsistent film properties from run to run.

Drifting of the operating point due to changes in the chamber condition or target erosion.

1. Implement a pre-sputtering routine to ensure the target surface is in a consistent state before each deposition. 2. Utilize a closed-loop feedback control system to maintain a constant operating point despite variations in the system.[9] 3. Regularly clean the sputtering chamber and shields to minimize the influence of flaking from previously deposited material.

Experimental Protocols and Methodologies

1. Characterizing the Hysteresis Loop:

To effectively control the reactive sputtering process, it is crucial to first characterize the hysteresis behavior for your specific Al-Mo target and system configuration.

- Procedure:
 - Start with a clean, un-poisoned target by pre-sputtering in pure Argon for 5-10 minutes.
 - Set the sputtering power to the desired operating value.
 - Slowly and incrementally increase the reactive gas (e.g., Nitrogen or Oxygen) flow rate while monitoring and recording the target voltage and/or deposition rate.
 - Continue increasing the reactive gas flow until the target is fully poisoned, which is indicated by a sharp drop in target voltage and deposition rate.

- Once the target is poisoned, slowly and incrementally decrease the reactive gas flow rate back to zero, again recording the target voltage and/or deposition rate at each step.
- Plot the recorded data (target voltage or deposition rate vs. reactive gas flow) to visualize the hysteresis loop. This will reveal the metallic, transition, and poisoned operating regimes.

2. Process Control using Target Voltage Feedback:

Operating in the transition region of the hysteresis curve often yields films with the desired stoichiometry and a reasonable deposition rate. A common method to achieve stable operation in this region is through target voltage feedback control.

- Methodology:
 - From the characterized hysteresis loop, identify a target voltage setpoint within the transition region that corresponds to the desired film properties.
 - Utilize a PID (Proportional-Integral-Derivative) controller that adjusts the reactive gas flow rate to maintain the target voltage at the specified setpoint.
 - The controller will automatically increase or decrease the reactive gas flow to compensate for any drifts in the process, thus maintaining a stable operating point.

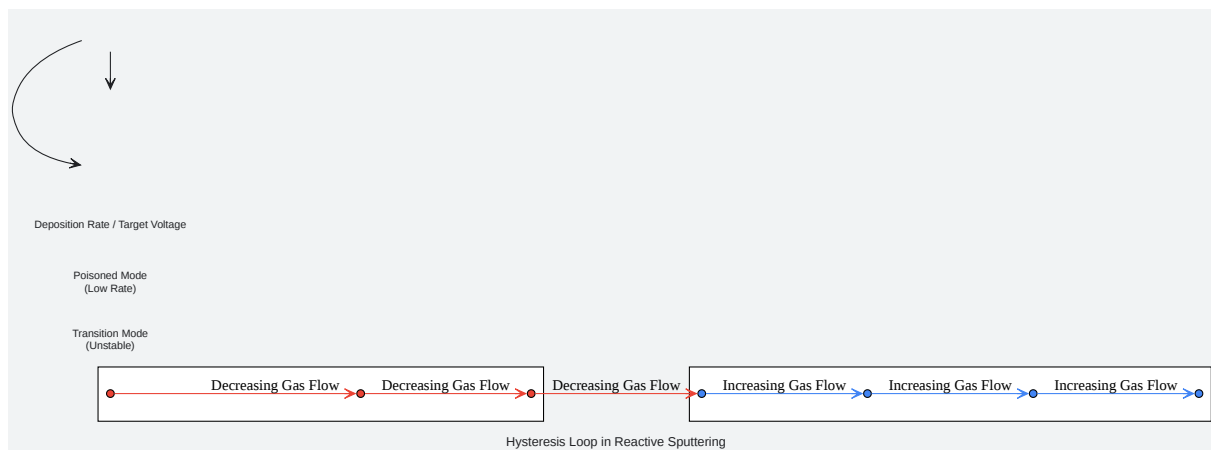
Quantitative Data

The following table provides a summary of process parameters from a study on the reactive co-sputtering of Mo-Al-N films. While this data is from a co-sputtering setup, it can serve as a starting point for developing a process with an Al-Mo alloy target.

Parameter	Value	Reference
Substrate Temperature (Ts)	350 - 500 °C	[10]
Mo Target Power	150 W	[10]
Al Target Power	0 - 200 W	[10]
Ar Flow Rate	30 sccm	[10]
N2 Partial Pressure	0.04 - 0.2 Pa	[10]
Total Pressure	0.5 Pa	[10]
Substrate Bias	-30 V	[10]

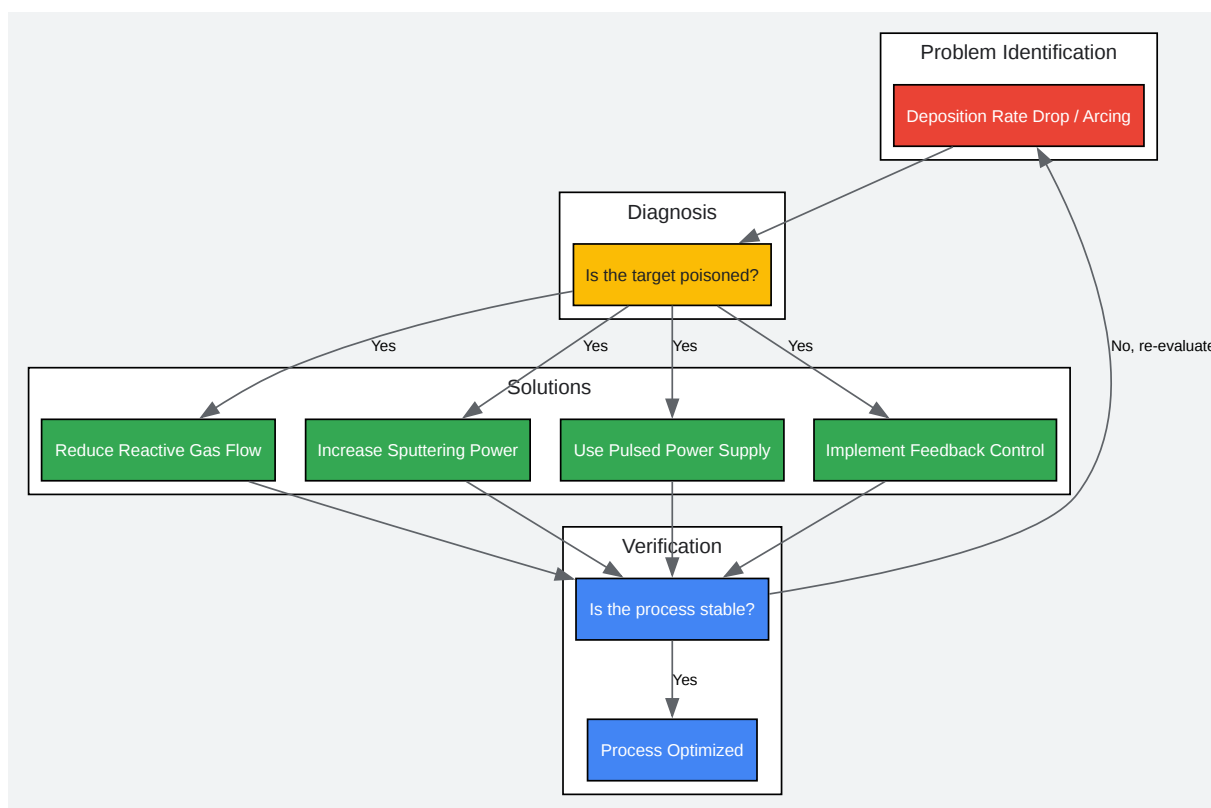
Note: The resulting film composition and properties will vary depending on the specific geometry of the sputtering system and the alloy composition of the target.

Visualizations



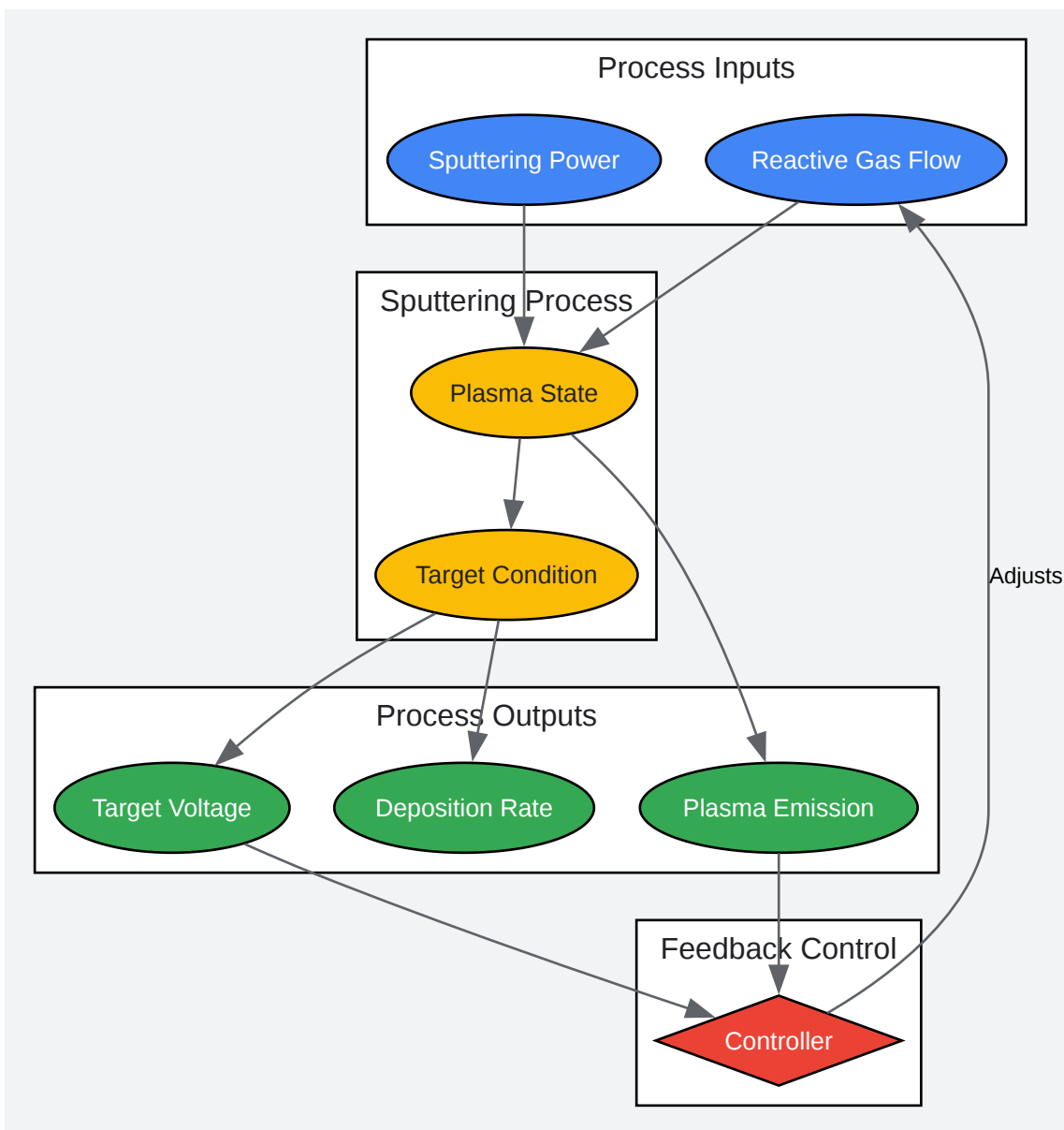
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Caption: Hysteresis loop showing the non-linear relationship between reactive gas flow and deposition rate.



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Caption: A logical workflow for troubleshooting target poisoning during reactive sputtering.



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Caption: Signaling pathway for a feedback-controlled reactive sputtering process.

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